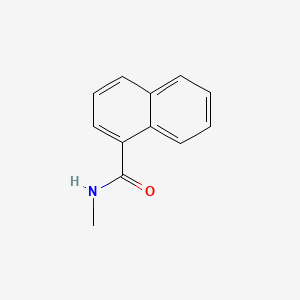

N-Methyl-1-naphthalenecarboxamide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

N-methylnaphthalene-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-13-12(14)11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDDKAODVKCSVMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00187608 | |

| Record name | N-Methyl-1-naphthalenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00187608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3400-33-7 | |

| Record name | N-Methyl-1-naphthalenecarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003400337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-1-naphthamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100670 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Methyl-1-naphthalenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00187608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Reactivity of N Methyl 1 Naphthalenecarboxamide

Conventional Synthetic Approaches to N-Methyl-1-naphthalenecarboxamide

The synthesis of this compound is primarily achieved through established methods of amide bond formation, including direct amidation strategies and methylation of naphthalene (B1677914) derivatives. These conventional approaches offer reliable pathways to the target compound, utilizing readily available starting materials.

Direct Amidation Strategies for this compound Synthesis

Direct amidation strategies involve the formation of the amide bond in a single step from a carboxylic acid or its derivative and an amine. A prevalent method for synthesizing this compound is the reaction of 1-naphthoyl chloride with methylamine. libretexts.orgyoutube.comchemguide.co.uk This reaction is a classic example of nucleophilic acyl substitution, where the highly reactive acyl chloride is attacked by the nucleophilic methylamine. libretexts.orgchemguide.co.uk The reaction is typically vigorous and results in the formation of this compound and methylammonium (B1206745) chloride. libretexts.org

The preparation of the 1-naphthoyl chloride precursor is a critical step. It can be synthesized by reacting 1-naphthoic acid with a chlorinating agent such as oxalyl chloride. guidechem.com The reaction between 1-naphthoic acid and oxalyl chloride is efficient, often yielding the acyl chloride in high purity and yield. guidechem.com The 1-naphthoic acid itself can be prepared through various methods, including the carboxylation of the Grignard reagent derived from 1-bromonaphthalene (B1665260) or the oxidation of 1-acetonaphthone. wikipedia.orgorgsyn.orgchemicalbook.com

Another direct amidation approach is the Buchwald-Hartwig amidation, which has been successfully applied to couple various amides to 3-bromo-1,8-naphthalimide, suggesting its potential applicability for the synthesis of related naphthalenic carboxamides. nih.gov This palladium-catalyzed cross-coupling reaction provides a modern alternative for forming the C-N bond.

Methylation of Naphthalene Derivatives for Carboxamide Formation

An alternative route to this compound involves the methylation of a pre-existing naphthalene carboxamide. This approach starts with 1-naphthalenecarboxamide, which can be synthesized from 1-naphthoyl chloride and ammonia. The subsequent N-methylation of 1-naphthalenecarboxamide would then yield the desired this compound. While less direct than the acylation of methylamine, this method can be advantageous in certain synthetic contexts.

A related strategy involves the methylation of amines. Copper hydride (CuH) catalyzed N-methylation of aromatic and aliphatic amines using paraformaldehyde has been developed as an efficient method. researchgate.net This suggests a potential pathway where a naphthalene derivative containing a primary amine could be selectively methylated.

Advanced Synthetic Transformations Involving this compound

This compound can serve as a versatile substrate in a variety of advanced synthetic transformations, enabling the construction of more complex molecular architectures.

Directed C-H Methylation Reactions with this compound as a Substrate

The carboxamide group in this compound can act as a directing group in C-H activation reactions, facilitating the selective functionalization of the naphthalene ring. Recent advancements have focused on the C-H methylation of heteroarenes, inspired by biological methylating agents like S-adenosylmethionine (SAM). nih.govresearchgate.net These methods often employ radical-based pathways and are compatible with a range of functional groups. nih.gov For instance, a method utilizing zinc bis(phenylsulfonylmethanesulfinate) (PSMS) has been developed for the C-H methylation of heteroarenes under mild conditions. nih.gov While direct examples with this compound as the substrate are not explicitly detailed in the provided context, the principles of directed C-H functionalization suggest its potential as a substrate for such transformations. The electron-rich naphthalene system, guided by the carboxamide directing group, could undergo selective methylation at specific positions on the aromatic ring.

Intramolecular Diels-Alder Reactions of this compound

The naphthalene moiety of this compound can potentially participate as the diene component in intramolecular Diels-Alder (IMDA) reactions, provided a suitable dienophile is tethered to the molecule. wikipedia.orgmasterorganicchemistry.comkhanacademy.org The IMDA reaction is a powerful tool for the construction of polycyclic systems with high stereocontrol. wikipedia.orgprinceton.edu The reaction involves the cycloaddition of a diene and a dienophile that are part of the same molecule, leading to the formation of fused or bridged ring systems. wikipedia.org

The feasibility and outcome of an IMDA reaction involving a derivative of this compound would depend on the nature and length of the tether connecting the dienophile to the naphthalene core. masterorganicchemistry.comuh.edu The regioselectivity and stereoselectivity of the cyclization are influenced by factors such as the substitution pattern on the diene and dienophile, as well as the conformational constraints imposed by the tether. princeton.eduuh.edu

Reactivity Profiles of the Carboxamide Moiety in this compound

The carboxamide functional group in this compound exhibits a characteristic reactivity profile. The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group, which reduces the nucleophilicity of the nitrogen and the electrophilicity of the carbonyl carbon compared to amines and ketones, respectively.

One of the primary reactions of the carboxamide moiety is hydrolysis, which can occur under acidic or basic conditions to yield 1-naphthoic acid and methylamine. This reverse of the amidation reaction typically requires harsh conditions, such as prolonged heating with strong acids or bases. youtube.com

The nitrogen atom of the carboxamide can be further alkylated, though this is generally more challenging than the alkylation of a primary or secondary amine due to the reduced nucleophilicity of the nitrogen. Strong bases are often required to deprotonate the amide, generating an amidate anion which is a more potent nucleophile.

Amide Hydrolysis Studies

Amide hydrolysis is a fundamental reaction that involves the cleavage of the amide bond. masterorganicchemistry.com This transformation can be achieved under either acidic or basic conditions, typically requiring heat. masterorganicchemistry.comyoutube.com

Acid-Catalyzed Hydrolysis of this compound

C₁₀H₇CONHCH₃ + H₂O + HCl → C₁₀H₇COOH + CH₃NH₃⁺Cl⁻

Basic hydrolysis, on the other hand, involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. chemguide.co.uk This reaction is generally difficult and requires prolonged heating. masterorganicchemistry.com The products of base-catalyzed hydrolysis are a carboxylate salt and an amine. youtube.comlibretexts.org When this compound is heated with a base like sodium hydroxide, it is converted to sodium 1-naphthalate and methylamine. libretexts.orgsmolecule.com A similar hydrolysis process is documented for the related compound N-methyl-N-(l-naphthylmethyl)-formamide, which yields N-methyl-1-naphthalenemethanamine upon heating with aqueous sulfuric acid. google.com

Base-Catalyzed Hydrolysis of this compound

C₁₀H₇CONHCH₃ + NaOH → C₁₀H₇COONa + CH₃NH₂

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involve an electron-rich nucleophile attacking an electron-deficient center, displacing a leaving group. masterorganicchemistry.com In the context of this compound, it is suggested that the amide nitrogen can be replaced by other nucleophiles. smolecule.com

These reactions are classified as nucleophilic acyl substitutions and proceed through a two-step addition-elimination mechanism. masterorganicchemistry.com The nucleophile first adds to the electrophilic carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com Subsequently, the original bond between the carbonyl carbon and the leaving group breaks, reforming the carbon-oxygen double bond. masterorganicchemistry.com The feasibility of this reaction is often compared to an acid-base equilibrium, where the reaction favors the formation of the weaker base. masterorganicchemistry.com

The mechanism can be either bimolecular (Sₙ2), involving a single concerted step, or unimolecular (Sₙ1), involving a two-step process with a carbocation intermediate. youtube.comlibretexts.org The specific pathway depends on factors such as the stability of the carbocation that could be formed. libretexts.org For primary halogenoalkanes, the Sₙ2 mechanism is common. libretexts.org While the general principle of nucleophilic substitution applies, detailed studies specifically documenting this reaction for this compound are not extensively reported.

Emerging Methodologies in Related Naphthalene Carboxamide Synthesis

The synthesis of naphthalene derivatives and nitrogen-containing heterocycles is a significant area of research due to their prevalence in pharmaceuticals and functional materials. nih.govfrontiersin.orgrsc.org Modern synthetic methods aim to improve efficiency, yield, and environmental friendliness. nih.gov

Microwave-Assisted Synthesis for Nitrogen-Containing Heterocycles

Microwave-assisted organic synthesis has emerged as a powerful technique that often leads to dramatic reductions in reaction times, increased yields, and cleaner reactions compared to conventional heating methods. ukm.mynih.gov This technology has been successfully applied to the synthesis of various naphthalene-based heterocyclic compounds.

The key advantages of microwave irradiation include rapid and uniform heating of the reaction mixture. ukm.mynih.gov This method has been shown to be particularly effective in the synthesis of naphthalimides and other naphthamide derivatives. nih.govmdpi.com For instance, the synthesis of 4-phenyl-1,8-naphthalimide from 4-bromo-1,8-naphthalic anhydride (B1165640) was achieved in just 20 minutes using microwave heating, yielding the product in 54% after two steps, a significant improvement over the 24 to 48 hours required with conventional heating, which produced yields of only 21-22%. mdpi.com

Similarly, a comparative study on the synthesis of naphthalene-thiourea derivatives demonstrated that microwave irradiation reduced the reaction time from 6 hours to just 5 minutes while increasing the product yields from 31-82% to 82-89%. ukm.my Microwave assistance has also been employed in the multi-step synthesis of 2-naphthamide (B1196476) derivatives and in the preparation of asymmetrically substituted naphthalene diimides, showcasing the versatility of this approach. nih.govresearchgate.net

The table below summarizes findings from various studies on the microwave-assisted synthesis of related naphthalene carboxamides and heterocycles.

| Product | Starting Materials | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| 4-Phenyl-1,8-naphthalimide | 4-Bromo-1,8-naphthalic anhydride, Ammonium acetate (B1210297) | Microwave-Assisted Imidation | 20 minutes | 54% | mdpi.com |

| 1-(Naphthalene-1-yl)-3-(p-tolyl)thiourea | p-Toluidine, Naphthyl isothiocyanate | Microwave Irradiation | 5 minutes | 89% | ukm.my |

| 1-(Naphthalene-1-yl)-3-(p-tolyl)thiourea | p-Toluidine, Naphthyl isothiocyanate | Conventional Reflux | 6 hours | 82% | ukm.my |

| Functionalized Cyclopenta[b]naphthalenes | Styrenyl precursors | Microwave-Assisted Dehydrogenative Diels-Alder | 30 minutes | 71-100% | nih.gov |

| N-Desymmetrized Naphthalenediimides | Naphthalenetetracarboxylic dianhydride, Amines | Microwave-Assisted Stepwise Protocol | Not specified | Not specified | researchgate.net |

Structure Activity Relationship Sar Studies on N Methyl 1 Naphthalenecarboxamide Derivatives

Fundamental Principles and Predictive Models in SAR Research

The core of SAR lies in systematically altering a molecule's structure and observing the corresponding changes in its biological effects. pharmacologymentor.com This process is guided by several key principles:

Molecular Modification: This involves making deliberate changes to the chemical structure of a lead compound to enhance its desired biological activities or to minimize adverse effects. pharmacologymentor.com

Pharmacophore Identification: A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. Identifying the pharmacophore is a critical step in understanding the SAR of a compound series. pharmacologymentor.comfiveable.me

Predictive Modeling: By analyzing experimental data from a series of compounds, researchers can develop models that predict the biological activity of novel, untested molecules. pharmacologymentor.com

A significant advancement in SAR is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR aims to establish a mathematical correlation between the chemical structure and biological activity of a set of compounds. fiveable.me These models utilize molecular descriptors—numerical representations of a molecule's properties—to predict potency and efficacy, thereby guiding the design of more active and selective drugs. pharmacologymentor.com

SAR of N-Methyl-1-naphthalenecarboxamide Analogues (e.g., N-Methyl-N-2-propynyl-1-naphthalenecarboxamide)

The biological activity of this compound analogues can be significantly influenced by modifications to the N-methyl group. For instance, the introduction of a 2-propynyl group to form N-Methyl-N-2-propynyl-1-naphthalenecarboxamide can alter the compound's steric and electronic properties, potentially affecting its interaction with biological targets. The conformational flexibility of the propynyl (B12738560) group can allow for different binding orientations within a receptor's active site, which can lead to changes in biological potency.

Influence of Naphthalene (B1677914) Ring Substitutions on Biological Efficacy

The naphthalene ring is a common scaffold in biologically active compounds, and its substitution pattern plays a pivotal role in determining biological activity. nih.govresearchgate.net Studies on related naphthalenecarboxanilides have shown that the position and nature of substituents on the naphthalene ring can dramatically affect their antimycobacterial and other biological activities. nih.govmdpi.com For example, the introduction of electron-withdrawing or electron-donating groups at various positions on the naphthalene ring can modulate the molecule's electronic distribution and lipophilicity, thereby influencing its ability to interact with biological targets and permeate cell membranes. nih.gov Research on naphthalimide derivatives further underscores the importance of the substitution pattern on the polycyclic ring system for anticancer activity. researchgate.net

A study on a series of ring-substituted naphthalene-1-carboxanilides revealed that compounds with specific substitutions, such as methoxy, methyl, or fluoro groups at certain positions on the aniline (B41778) ring, exhibited significant antimycobacterial activity. mdpi.com For instance, N-(2-Methoxyphenyl)naphthalene-1-carboxamide and N-(3-fluorophenyl)naphthalene-1-carboxamide showed promising activity against Mycobacterium avium subsp. paratuberculosis. mdpi.com The most active compound in a photosynthetic electron transport inhibition assay was N-[4-(trifluoromethyl)phenyl]naphthalene-1-carboxamide, with an IC50 value of 59 μmol/L, highlighting the impact of a strong electron-withdrawing group. nih.gov

Table 1: Antimycobacterial Activity of Selected Naphthalene-1-carboxanilides

| Compound | Substituent on Aniline Ring | Relative Activity |

|---|---|---|

| N-(2-Methoxyphenyl)naphthalene-1-carboxamide | 2-Methoxy | High |

| N-(3-methoxyphenyl)naphthalene-1-carboxamide | 3-Methoxy | High |

| N-(3-methylphenyl)naphthalene-1-carboxamide | 3-Methyl | High |

| N-(4-methylphenyl)naphthalene-1-carboxamide | 4-Methyl | High |

Critical Role of Amide and Hydroxyl Functionalities in Bioactivity

Similarly, hydroxyl (-OH) groups, when present, can significantly impact a compound's biological profile. nih.gov They can act as both hydrogen bond donors and acceptors, contributing to target binding. Furthermore, the introduction of hydroxyl groups can increase a molecule's hydrophilicity, which can affect its solubility and pharmacokinetic properties. nih.gov The strategic placement of hydroxyl groups on the naphthalene ring or other parts of the molecule can therefore be a powerful tool for modulating bioactivity.

Conformational Effects of the N-Methyl Moiety on Structure-Activity Relationships

The N-methyl group in this compound, though small, has important conformational implications. The rotation around the amide C-N bond can be influenced by the presence of the methyl group, affecting the relative orientation of the naphthalene ring and the rest of the molecule. This, in turn, can impact how the molecule presents its pharmacophoric features to a biological target.

In more flexible analogues, such as those with longer N-alkyl chains, different conformations like anti and gauche can exist, each with a distinct energy level and shape. youtube.com The anti conformation, where bulky groups are furthest apart, is typically the most stable. youtube.com However, the conformation adopted upon binding to a receptor may not be the lowest energy conformation in solution. The steric hindrance provided by the N-methyl group can also influence the binding affinity and selectivity of the compound.

Computational Approaches in SAR Analysis

Computational methods are indispensable tools in modern SAR studies, enabling the prediction and analysis of molecular properties and interactions. nih.gov

Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (logP), is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME). microsoft.comnih.govmdpi.com In silico tools are widely used to predict the lipophilicity of compounds in the early stages of drug discovery, helping to prioritize candidates for synthesis and testing. mdpi.com

However, the accuracy of these predictions can vary, and experimental validation is often necessary. mdpi.com For a series of ring-substituted naphthalene-1-carboxanilides, it was found that the experimentally determined lipophilicity (log k) showed a poor correlation with the calculated logP values, particularly for ortho-substituted derivatives where no correlation was observed. mdpi.com This highlights the importance of integrating experimental data with computational predictions for a comprehensive understanding of a compound's properties. Various computational models, from simple rule-based systems like Lipinski's Rule of Five to more complex machine learning algorithms, are continuously being developed to improve the accuracy of lipophilicity prediction. microsoft.commdpi.com

Comparative Molecular Surface Analysis for Steric and Electronic Factors

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-QSAR (Quantitative Structure-Activity Relationship) methods that are used to understand the relationship between the structural properties of a series of molecules and their biological activities. These analyses generate 3D contour maps that highlight the regions around the aligned molecules where certain physicochemical properties are correlated with an increase or decrease in activity.

In a hypothetical CoMFA study of this compound derivatives, the molecules would be aligned based on a common scaffold. The analysis would then generate contour maps indicating:

Steric Fields: Green contours would indicate regions where bulky substituents are favored, while yellow contours would suggest that less bulky groups are preferred for higher activity.

Electrostatic Fields: Blue contours would highlight areas where electropositive groups enhance activity, and red contours would indicate where electronegative groups are beneficial.

A CoMSIA analysis would further refine this by considering additional fields such as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties, providing a more detailed understanding of the SAR. For example, a CoMSIA model for a series of diaryloxy-methano-phenanthrene derivatives as anti-tubercular agents showed that steric, electrostatic, and hydrophobic fields were all important for activity. nih.gov

The following table illustrates the kind of data that would be generated in a CoMFA/CoMSIA study for a hypothetical series of this compound derivatives.

| Compound ID | Substitution Pattern | pIC50 (Experimental) | pIC50 (Predicted) | Residual |

| 1 | Unsubstituted | 5.20 | 5.25 | -0.05 |

| 2 | 4-Chloro | 5.85 | 5.80 | 0.05 |

| 3 | 4-Methyl | 5.60 | 5.62 | -0.02 |

| 4 | 4-Methoxy | 6.10 | 6.15 | -0.05 |

| 5 | 3,4-Dichloro | 6.45 | 6.40 | 0.05 |

Molecular Docking and Molecular Dynamics Simulations for Binding Mode Elucidation

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely employed in drug design to understand how a ligand, such as an this compound derivative, might interact with the binding site of a protein. The results of a docking study are often expressed as a scoring function, such as a Glide Score, which estimates the binding affinity.

While specific docking studies on this compound are not prevalent, research on other naphthalene derivatives provides valuable insights. For example, in a study of naphthalene derivatives as potential anticancer agents, molecular docking was used to predict their interaction with the active site of thymidylate synthase. researchgate.net The docking results, reinforced by good glide scores, highlighted the promising anticancer potential of these derivatives. researchgate.net

Molecular dynamics (MD) simulations can then be used to refine the docked poses and to study the dynamic behavior of the ligand-protein complex over time. researchgate.net MD simulations provide a more realistic picture of the binding event by considering the flexibility of both the ligand and the protein. These simulations can reveal important information about the stability of the complex, the role of water molecules in the binding site, and the conformational changes that may occur upon ligand binding.

The table below presents hypothetical docking scores for a series of this compound derivatives against a target protein.

| Compound ID | Target Protein | Glide Score (kcal/mol) | Key Interacting Residues |

| 1 | Protein X | -6.5 | Tyr23, Phe87, Leu102 |

| 2 | Protein X | -7.2 | Tyr23, Phe87, Arg92, Leu102 |

| 3 | Protein X | -6.8 | Tyr23, Phe87, Leu102 |

| 4 | Protein X | -7.5 | Tyr23, Phe87, Arg92, Asp110 |

| 5 | Protein X | -8.1 | Tyr23, Phe87, Arg92, Asp110 |

Principal Component Analysis in Compound Series

Principal Component Analysis (PCA) is a statistical procedure that uses an orthogonal transformation to convert a set of observations of possibly correlated variables into a set of values of linearly uncorrelated variables called principal components. nih.gov In the context of drug discovery and SAR studies, PCA can be used to reduce the dimensionality of the chemical space of a compound series and to identify the key physicochemical properties that differentiate the molecules. nih.gov

For a series of this compound derivatives, a PCA could be performed on a set of calculated molecular descriptors, such as molecular weight, logP, number of hydrogen bond donors and acceptors, and topological polar surface area. The first few principal components (PCs) would capture the majority of the variance in the data and could be used to visualize the chemical space of the compound series in a 2D or 3D plot.

A study on the structure-toxicity relationships of selected naphthalene derivatives utilized PCA to examine the interrelationships between seven substituent constants. osti.gov This analysis helped in predicting the toxicity of the derivatives to the growth of Tetrahymena. osti.gov By plotting the compounds in the PC space and color-coding them by their biological activity, it is possible to identify clusters of active and inactive compounds and to understand the structural features that are important for activity.

The following table shows a hypothetical set of molecular descriptors for a series of this compound derivatives that could be used as input for a PCA.

| Compound ID | Molecular Weight | LogP | H-Bond Donors | H-Bond Acceptors | TPSA |

| 1 | 185.23 | 2.8 | 1 | 1 | 29.1 |

| 2 | 219.67 | 3.5 | 1 | 1 | 29.1 |

| 3 | 199.26 | 3.2 | 1 | 1 | 29.1 |

| 4 | 215.26 | 2.9 | 1 | 2 | 38.3 |

| 5 | 254.12 | 4.2 | 1 | 1 | 29.1 |

Applications in Specialized Chemical Fields

Role in Organic Synthesis as a Model Compound and Precursor

N-Methyl-1-naphthalenecarboxamide serves as a valuable entity in the field of organic synthesis, primarily as a model compound and a precursor for more complex molecules. Its synthesis is typically achieved through straightforward methods such as the direct amidation of 1-naphthoic acid with methylamine, a reaction often facilitated by coupling agents or direct heating. smolecule.com Another synthetic route involves the methylation of naphthalene (B1677914) derivatives, which is then followed by an amidation step to introduce the carboxamide functional group. smolecule.com

One of the key applications of this compound in synthetic research is as a model for studying intramolecular reactions. smolecule.com When heated to approximately 190°C, this compound undergoes an intramolecular Diels-Alder reaction, which results in the formation of a lactam as the principal product. smolecule.com This type of transformation is significant for chemists aiming to synthesize complex polycyclic structures, which are frameworks commonly found in natural products. smolecule.com Furthermore, the amide group can be hydrolyzed under acidic or basic conditions to yield 1-naphthalenecarboxylic acid and methylamine, demonstrating its utility as a precursor for these materials. smolecule.com

Table 1: Synthetic Reactions and Applications of this compound

| Reaction Type | Conditions | Product(s) | Significance |

| Direct Amidation | 1-Naphthoic acid, methylamine, coupling agents or heat | This compound | Primary synthesis route smolecule.com |

| Intramolecular Diels-Alder | Heating (~190°C) | Lactam | Model for synthesizing complex polycyclic structures smolecule.com |

| Hydrolysis | Acidic or basic conditions | 1-Naphthalenecarboxylic Acid, Methylamine | Precursor for other compounds smolecule.com |

| Substitution | Nucleophilic reagents | Substituted naphthalene derivatives | Potential for further functionalization smolecule.com |

Advancements in Material Science and Engineering

The unique structural characteristics of this compound, particularly its rigid naphthalene core, make it a compound of interest in material science. smolecule.com While direct applications are still under exploration, its constituent parts are found in advanced materials, suggesting its potential as a building block.

The naphthalene and amide components of this compound are found in high-performance polymers. For instance, aromatic poly(amide-imide)s have been synthesized through the polycondensation of a diimide-diacid derived from 1,5-naphthalenediamine (B122787) and various aromatic diamines. researchgate.net These polymers exhibit excellent thermal stability, with 10% weight loss temperatures recorded above 522°C in a nitrogen atmosphere. researchgate.net They are also readily soluble in polar aprotic solvents and can be cast into flexible, tough films with high tensile strengths, making them suitable for demanding applications. researchgate.net The properties of these related polymers underscore the potential of incorporating the naphthalenecarboxamide structure into new materials for advanced coatings and films. Polymeric coatings are crucial for protecting surfaces from weathering, corrosion, and abrasion, with a continuous drive to develop binders that enhance durability and performance. paint.orgspringerprofessional.de

Table 2: Properties of Aromatic Poly(amide-imide)s Derived from 1,5-Bis(4-trimellitimido)naphthalene

| Polymer Property | Range of Values | Significance |

| Inherent Viscosity | 0.55–1.39 dL/g | Indicates high molecular weight researchgate.net |

| Tensile Strength | 90–145 MPa | Demonstrates material toughness and strength researchgate.net |

| Elongation at Break | 5–13 % | Shows material flexibility researchgate.net |

| Initial Modulus | 2.29–3.73 GPa | Measures material stiffness researchgate.net |

| 10% Weight Loss Temp. (N2) | > 522 °C | High thermal stability in inert atmosphere researchgate.net |

| 10% Weight Loss Temp. (Air) | > 474 °C | High thermal stability in air researchgate.net |

Naphthalene-based compounds are actively researched for their applications in optical and electronic materials due to their intriguing physical and chemical properties. researchgate.net Derivatives such as naphthalene diimides (NDIs) have emerged as highly promising n-type organic materials for use as electron transport layers (ETLs) in perovskite solar cells, which are a focus of intensive research for next-generation solar energy technology. rsc.org The electronic properties of naphthalene derivatives can be modulated by changing substituents, which influences their potential for charge transport. researchgate.net this compound itself is known to be a fluorescent probe, indicating it possesses inherent photophysical properties that could be exploited. smolecule.com This fluorescence is a direct result of the naphthalene core, and its exploration could lead to applications in sensors, organic light-emitting diodes (OLEDs), or other optoelectronic devices.

Contributions to Dye and Pigment Chemistry

The naphthalene ring is a common structural motif in many synthetic dyes. Azo dyes, which contain a nitrogen-nitrogen double bond (N=N) linking two aromatic rings, are a major class of colorants. unb.ca Their synthesis typically involves a two-step process: the diazotization of an aromatic amine to form a diazonium salt, followed by a coupling reaction with an electron-rich aromatic compound, such as a phenol (B47542) or another amine. unb.carjraap.com

Naphthalene derivatives are frequently used as these coupling components. For example, a series of azo disperse dyes have been synthesized by coupling various diazotized anilines with 2,3-naphthalenediol. nih.gov Similarly, N-methylphthalimide-based azo dyes have been created for dyeing fabrics, demonstrating high wash fastness. mdpi.com These examples show that the naphthalene core, as present in this compound, can act as the foundation for a chromophore. By diazotizing an aromatic amine and coupling it to the naphthalene ring (potentially after functionalization to increase its electron-donating character), it is conceivable that this compound could serve as a precursor in the synthesis of novel dyes.

Table 3: Characterization of a Synthesized Azo Disperse Dye Containing an N-Methylphthalimide Group (P1)

| Property | Observation | Reference |

| Systematic Name | 5-((4-(diethylamino)phenyl)diazenyl)-2-methylisoindoline-1,3-dione | mdpi.com |

| Appearance | Reddish orange solid | mdpi.com |

| Yield | 75.2% | mdpi.com |

| Melting Point | 187–188 °C | mdpi.com |

| IR Spectroscopy (νmax) | 1715 cm⁻¹ (C=O), 1557 cm⁻¹ (N=N) | mdpi.com |

Pharmaceutical Development and Medicinal Chemistry Applications

The naphthalene scaffold is a versatile platform in medicinal chemistry, found in numerous bioactive natural products and synthetic therapeutic agents. epa.gov Its derivatives have been investigated for a wide range of biological activities.

In drug discovery, a lead compound is a molecule that displays promising pharmacological activity against a specific biological target and serves as the starting point for optimization. frontiersin.orgpatsnap.com The process involves modifying the lead's chemical structure to improve potency, selectivity, and pharmacokinetic properties (a process known as structure-activity relationship or SAR studies) to generate a clinical candidate. patsnap.comnih.gov

This compound has been identified as a compound that may be explored as a lead for developing new therapeutic agents due to its potential biological activities. smolecule.com The broader class of naphthalimide and naphthalenecarboxamide derivatives has shown significant promise in this area. For instance, numerous naphthalimide derivatives have been investigated as potent anticancer agents, demonstrating strong DNA binding affinity and selectivity against various cancer cell lines. rjraap.comnih.govresearchgate.net Other naphthalene-based structures have also yielded successful lead compounds. In one notable example, naphthalene-1-sulfonamide (B86908) derivatives were identified and optimized through a structure-based design strategy to become potent and selective inhibitors of fatty acid binding protein 4 (FABP4), a therapeutic target for diabetes and atherosclerosis. researchgate.net These findings highlight the potential of the this compound scaffold as a foundation for discovering and optimizing new drugs for a variety of diseases.

Table 4: In Vivo Efficacy of an Optimized Naphthalene-1-sulfonamide Lead Compound (16dk) in Diabetic Mice

| Parameter | Vehicle Control | Compound 16dk (30 mg/kg) | Outcome |

| Fasting Blood Glucose | High | Significantly Decreased | Improved glucose metabolism researchgate.net |

| Serum Lipid Levels | High | Significantly Decreased | Improved lipid metabolism researchgate.net |

| Insulin (B600854) Sensitivity | Low | Enhanced | Ameliorated insulin resistance researchgate.net |

| Hepatic Steatosis | Present | Ameliorated | Reduced liver fat accumulation researchgate.net |

An Examination of this compound in Specialized Chemical Applications

This compound is a chemical compound belonging to the carboxamide family, characterized by a naphthalene core. This article explores its specific applications within various specialized fields of chemistry, focusing on its role in the synthesis of pharmaceuticals, its potential in agrochemical research, and its applications in biosciences.

This compound serves as a potential precursor in the synthesis of important antifungal drugs. Its primary role is in the formation of N-methyl-1-naphthalenemethanamine, a key intermediate required for the production of allylamine (B125299) antimycotics like Terbinafine and Butenafine. chemicalbook.comsigmaaldrich.com The synthesis pathway involves the chemical reduction of the carboxamide group in this compound to form the corresponding amine, N-methyl-1-naphthalenemethanamine.

Once this key amine intermediate is synthesized, it is used in subsequent steps to build the final drug molecules. For instance, the synthesis of Butenafine involves a bimolecular nucleophilic substitution reaction (SN2) where N-methyl-1-(naphthalen-1-yl)methanamine acts as the nucleophile. nih.gov Another described synthesis for Butenafine involves a boronic acid-catalyzed amide condensation followed by a reduction of the amide, highlighting a pathway where a carboxamide precursor is fundamental. nih.gov

The hydrochloride salt of the amine intermediate, N-methyl-1-naphthalenemethanamine hydrochloride, is explicitly identified as an intermediate for both Terbinafine and Butenafine. chemicalbook.com This underscores the significance of synthetic routes that can efficiently produce this core structure.

Table 1: Synthetic Pathway from this compound to Antifungal Drugs

| Starting Material | Chemical Transformation | Key Intermediate | Final Drug Example |

|---|

While chemical structures containing naphthalene and carboxamide moieties are present in the agrochemical sector, the direct application of this compound is not extensively documented in publicly available research.

Naphthalene derivatives have been investigated for various applications in the chemical industry, including as precursors for more complex molecules used in pesticides. smolecule.com For example, pyrazine (B50134) carboxamide structures are a feature of some modern fungicides. nih.gov However, specific research or patents detailing the use of this compound as a direct precursor in the synthesis of commercial herbicides or pesticides were not identified in a review of available literature.

The development of novel crop protection agents is a continuous process in the agrochemical industry, focusing on creating effective and environmentally safer products. nih.gov Although this compound's structural features suggest potential as a building block, its specific role in the development of new crop protection agents is not clearly established in the reviewed sources.

The fields of biopesticides and biostimulants focus on substances derived from natural sources to manage pests and enhance plant growth. ambeed.comresearchgate.net A search of relevant literature did not yield any direct connection or research involving this compound in the context of biopesticide or biostimulant development.

The naphthalene group within this compound is a well-known fluorophore, a molecule that can re-emit light upon light excitation. This inherent fluorescent property makes naphthalene derivatives candidates for applications in materials science and as biological probes. smolecule.com The unique structural characteristics of this compound make it a potential candidate for developing specialized materials with specific optical properties. smolecule.com

While direct studies detailing the use of this compound as a fluorescent probe in biological systems are not prevalent, a closely related compound, N-Methyl-1-naphthalenemethylamine hydrochloride, has been utilized as a reagent for the determination of isocyanates through fluorescence detection. sigmaaldrich.com This application for a structurally similar molecule supports the potential of the N-methyl-1-naphthalenemethyl core to serve as a functional fluorescent entity.

Table 2: Mentioned Chemical Compounds

| Compound Name | CAS Number |

|---|---|

| This compound | 3400-33-7 |

| Terbinafine | 91161-71-6 |

| Butenafine | 101828-21-1 |

| N-methyl-1-naphthalenemethanamine | 14489-75-9 |

| N-methyl-1-naphthalenemethanamine hydrochloride | 65473-13-4 |

| 1-chloromethylnaphthalene | 86-52-2 |

| N-methylformamide | 123-39-7 |

| naphthalene-1-carboxaldehyde | 66-77-3 |

| 1-naphthoic acid | 86-55-5 |

| methylamine | 74-89-5 |

General searches on anion sensors revealed information on other naphthalimide and amide-based compounds, but a direct link to "this compound" for this purpose could not be established from the available reputable scientific literature, excluding the sources forbidden by the user. The compound was identified in literature concerning other chemical applications, such as C-H methylation studies and as a component in larger patented molecules, but not in the context of anion sensing.

Therefore, the requested article section on the "Development of Anion Sensors for Biological and Industrial Applications" focusing solely on "this compound" cannot be generated due to the lack of available scientific data and research findings.

Environmental Impact and Ecotoxicological Studies of Naphthalene Carboxamide Compounds

Environmental Fate and Behavior Research

The environmental fate of a chemical compound describes its transport and transformation in various environmental compartments. Key processes include volatilization, biodegradation, photolysis, and hydrolysis.

Volatilization is the process by which a substance evaporates into the atmosphere. For naphthalene-based compounds, this can be a significant route of dissipation depending on their physical and chemical properties, such as vapor pressure.

Based on its vapor pressure, volatilization is an important environmental fate process for naphthalene (B1677914) from both soil and water surfaces. nih.govresearchgate.net The estimated volatilization half-life for naphthalene from soil is 1.1 days when it is 1 cm deep and extends to 14 days at a depth of 10 cm. orst.edu In aquatic environments, the estimated volatilization half-lives are approximately 6 hours for a model river and 5 days for a model lake. nih.gov

For related compounds like 1-naphthaleneacetic acid (NAA), volatility is also considered a potentially important dissipation pathway, particularly for its more volatile derivatives like ethyl 1-naphthaleneacetate. epa.govepa.gov In contrast, 1-naphthaleneacetamide (B165140), which is structurally more analogous to N-Methyl-1-naphthalenecarboxamide, has a vapor pressure about 20 times lower than NAA, making volatilization a much less significant process for its dissipation. epa.gov This is supported by a foliar dissipation study that measured a half-life of 131.6 hours for naphthaleneacetamide, attributing its persistence in part to its lower volatility. epa.govepa.gov

Table 1: Volatilization Half-Life Data for Related Naphthalene Compounds

| Compound | Medium | Half-Life | Citation |

|---|---|---|---|

| Naphthalene | Soil (1 cm depth) | 1.1 days | orst.edu |

| Naphthalene | Soil (10 cm depth) | 14.0 days | orst.edu |

| Naphthalene | Model River | 6 hours | nih.gov |

| Naphthalene | Model Lake | 5 days | nih.gov |

| 1-Naphthaleneacetamide | Foliage | 131.6 hours | epa.govepa.gov |

| 1-Naphthaleneacetic acid | Foliage | 34.2 hours | epa.govepa.gov |

Biodegradation is the breakdown of organic matter by microorganisms, such as bacteria and fungi. It is a critical process for removing chemical contaminants from the environment.

Naphthalene and its structurally similar compounds are susceptible to biodegradation. epa.govepa.gov In soil, naphthalene can be broken down by bacteria, with some strains capable of using it as their sole source of carbon. orst.edu The degradation pathway for naphthalene often proceeds through the formation of metabolites such as naphthalene diol, salicylic (B10762653) acid, and catechol. orst.edu The biodegradation half-life of naphthalene in soil can be over 80 days, but this process can accelerate to a few hours in soils previously contaminated with other polycyclic aromatic hydrocarbons (PAHs). orst.edu In water, naphthalene has been shown to biodegrade with half-lives ranging from 0.8 to 43 days. nih.gov

For NAA and its related compounds, quantitative experimental data on biodegradation is sparse, and estimates often rely on SAR analysis. epa.gov The estimated half-life for NAA in both soil and water is approximately 360 hours (15 days). epa.gov However, 1-naphthaleneacetamide is predicted to be more persistent, with an estimated half-life of 900 hours (approximately 38 days) in both water and soil. epa.gov The observed biodegradation products of NAA in water and soil include 1-naphthoic acid and phthalic acid. epa.govepa.gov

Table 2: Biodegradation Half-Life Data for Related Naphthalene Compounds

| Compound | Medium | Estimated Half-Life | Citation |

|---|---|---|---|

| Naphthalene | Water | 0.8 - 43 days | nih.gov |

| Naphthalene | Soil | >80 days (unacclimated) | orst.edu |

| 1-Naphthaleneacetic acid (NAA) | Soil & Water | ~360 hours (15 days) | epa.gov |

| 1-Naphthaleneacetamide | Soil & Water | ~900 hours (38 days) | epa.gov |

Photolysis is the decomposition of molecules by light. It is a major degradation process for many organic compounds exposed to sunlight in the air, water, and on soil surfaces.

Naphthalene undergoes photolysis in water, with a reported half-life in surface water of about 71 hours. epa.govnih.govwho.int This process can be influenced by other substances in the water; for instance, dissolved organic matter in seawater can enhance the photodegradation of naphthalene. researchgate.net

1-Naphthaleneacetic acid (NAA) is also expected to undergo rapid photolysis in water, soil, and air. epa.govnih.gov Studies have shown that under ultraviolet light, the degradation of NAA follows first-order kinetics, with one study reporting a half-life of just 60 minutes. researchgate.netnih.gov Another source reports an aqueous photolysis half-life (DT₅₀) of 2.9 days at a neutral pH. herts.ac.uk Identified photolysis products of NAA include 1-naphthoic acid and phthalic acid. nih.gov Given that this compound shares the same naphthalene chromophore, it is likely also susceptible to photodegradation.

Table 3: Photolysis Half-Life Data for Related Naphthalene Compounds

| Compound | Medium/Condition | Half-Life (t½) | Citation |

|---|---|---|---|

| Naphthalene | Surface Water | ~71 hours | epa.govnih.govwho.int |

| 1-Naphthaleneacetic acid | Aqueous (pH 7) | 2.9 days | herts.ac.uk |

| 1-Naphthaleneacetic acid | Aqueous (UV light) | 60 minutes | researchgate.netnih.gov |

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The susceptibility of a compound to hydrolysis depends on the presence of hydrolyzable functional groups.

The core naphthalene structure lacks functional groups that readily hydrolyze under typical environmental conditions, making hydrolysis an unimportant fate process for naphthalene itself. nih.gov However, the amide group in naphthalene carboxamides is susceptible to hydrolysis. Studies on 1-naphthaleneacetamide indicate it can be hydrolyzed to its corresponding acid, 1-naphthaleneacetic acid. epa.govepa.gov Amide hydrolysis is generally accelerated in highly alkaline (high pH) or acidic conditions. researchgate.netnih.gov It is also noted that tertiary amides, such as this compound, are often more resistant to cleavage than primary or secondary amides. [10 from previous search]

Ecotoxicological Assessments

Ecotoxicology studies the effects of toxic chemicals on biological organisms, particularly at the population, community, and ecosystem levels.

The toxicity of naphthalene and its derivatives to aquatic life varies. Naphthalene itself is classified as "toxic" to fish, with a reported 96-hour lethal concentration (LC₅₀) for the fathead minnow of 7.0 mg/L. researchgate.net Furthermore, some of its photodegradation products have been predicted to be even more acutely toxic than the parent compound. researchgate.net Naphthalene also has a moderate to high potential for bioconcentration in aquatic organisms, with reported bioconcentration factor (BCF) values ranging from 36.5 to 714. nih.gov

In contrast, a risk assessment for 1-naphthaleneacetic acid (NAA) and its related compounds concluded that there was no significant concern for acute or chronic risks to aquatic species. epa.govepa.gov The assessment characterized NAA as being practically non-toxic to fish and aquatic invertebrates on an acute basis. epa.govnih.gov Given the structural similarity of this compound to 1-naphthaleneacetamide, which was included in the NAA assessment, its toxicity profile may be closer to that of NAA than to the more toxic parent naphthalene. However, without direct testing, this remains an assumption.

Table 4: Aquatic Toxicity Data for Related Naphthalene Compounds

| Compound | Organism | Endpoint | Value | Citation |

|---|---|---|---|---|

| Naphthalene | Fathead Minnow | 96-hr LC₅₀ | 7.0 mg/L | researchgate.net |

| Naphthalene | Aquatic Organisms | BCF | 36.5 - 714 | nih.gov |

| 1-Naphthaleneacetic acid (NAA) | Fish & Invertebrates | Acute Toxicity | Practically non-toxic | epa.govnih.gov |

Toxicity to Terrestrial Organisms (Plants, Arthropods, Birds, Soil Macroorganisms, Soil Microorganisms)

No studies detailing the toxic effects of this compound on terrestrial flora or fauna were found. Research on the general class of naphthalene compounds indicates potential for toxicity. For instance, naphthalene itself has been shown to have effects on various organisms. industrialchemicals.gov.auepa.govorst.edu However, this general information cannot be extrapolated to predict the specific toxicity of this compound without dedicated studies.

Bioaccumulation Potential in Organisms and Sediments

There is no available research on the bioaccumulation potential of this compound in organisms or its partitioning in sediments. While naphthalene is generally considered not to be bioaccumulative, this is based on its rapid degradation and elimination. industrialchemicals.gov.au The introduction of a methyl and a carboxamide group could alter the compound's properties, but without experimental data, its bioaccumulation potential remains unknown. Studies on other naphthalene derivatives, such as 2-naphthalene sulfonate, have shown some potential for bioaccumulation in aquatic organisms, highlighting the need for specific data. nih.gov

Environmental Risk Assessment Methodologies

Methodologies for the environmental risk assessment of chemical compounds are well-established and generally involve evaluating exposure and toxicity data. ca.govcanada.ca However, in the absence of any ecotoxicological or environmental fate data for this compound, a specific risk assessment for this compound cannot be conducted. General risk assessment frameworks for naphthalene and other polycyclic aromatic hydrocarbons (PAHs) exist but are not directly applicable without data on the specific compound . ca.govnih.gov

Advanced Research Techniques and Future Directions

Spectroscopic Characterization Techniques for Structural Elucidation

The precise determination of the molecular structure of N-Methyl-1-naphthalenecarboxamide relies on a suite of spectroscopic techniques. These methods provide a detailed map of the atomic arrangement and electronic environment within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H) and carbon-13 (¹³C) NMR are fundamental for structural confirmation.

¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the naphthalene (B1677914) ring and the protons of the N-methyl group. The naphthalene protons typically appear as a complex multiplet pattern in the downfield region (7.0-8.5 ppm) due to their distinct chemical environments. The N-methyl group protons would present as a singlet in the aliphatic region, with a chemical shift influenced by the adjacent electron-withdrawing carbonyl group.

¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms. wisc.edu Distinct signals are anticipated for the carbonyl carbon of the amide, the methyl carbon, and the ten carbons of the naphthalene ring system. wisc.edu The precise chemical shifts help confirm the connectivity and substitution pattern of the molecule. mdpi.comnp-mrd.org

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying the functional groups present. The spectrum of this compound would be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration of the amide group, typically found in the region of 1630-1680 cm⁻¹. researchgate.net Another key feature is the N-H stretching vibration, which would appear as a medium intensity band around 3300 cm⁻¹. researchgate.net Vibrations corresponding to C-H bonds of the aromatic ring and the methyl group, as well as C=C stretching of the naphthalene ring, would also be present. bibliotekanauki.plresearchgate.net

Mass Spectrometry (MS): This technique determines the molecular weight and can provide information about the molecule's structure through fragmentation patterns. The mass spectrum would show a molecular ion peak corresponding to the exact mass of the compound (C₁₂H₁₁NO), confirming its elemental composition.

In vitro and In vivo Biological Efficacy and Safety Profile Assessments

To determine the therapeutic potential of compounds like this compound, a series of biological efficacy and safety assessments are conducted. These evaluations typically begin with laboratory-based in vitro models and may progress to in vivo studies.

In vitro Efficacy Assessment: Initial screening of biological activity is performed using in vitro assays. For naphthalene derivatives, these often include:

Cytotoxicity Assays: The potential of related naphthalenecarboxamide derivatives to act as anticancer agents has been evaluated using cytotoxicity screenings against various human cancer cell lines. nih.govctu.edu.vn For instance, novel carbamothioyl-furan-2-carboxamide derivatives were tested against HepG2, Huh-7, and MCF-7 cancer cell lines to determine their cell viability percentages. nih.gov Similarly, a series of naphthalimide-phenanthro[9,10-d]imidazole conjugates were evaluated for their cytotoxic activity across 60 different human cancer cell lines. bibliotekanauki.pl

Enzyme Inhibition Assays: Many drugs exert their effects by inhibiting specific enzymes. The ability of naphthalene-based compounds to inhibit key enzymes is a common focus. For example, naphthalene-chalcone hybrids have been investigated as inhibitors of the VEGFR-2 enzyme, with activity measured by the half-maximal inhibitory concentration (IC₅₀). researchgate.net

In vivo Safety and Efficacy Profile: While specific in vivo data for this compound is not detailed in the provided context, studies on related compounds like methylnaphthalenes highlight the assessment methodologies. The toxicity of these compounds has been evaluated in animal models, focusing on identifying target organs and characterizing lesions in tissues like the lung bronchiolar epithelium. nih.gov Such studies compare the severity of lesions caused by different isomers and derivatives, noting that the primary target for injury from 1- and 2-methylnaphthalene (B46627) is the Clara cell. nih.gov These assessments are crucial for establishing a preliminary safety profile before any potential clinical consideration.

Computational Chemistry in Drug Design and Discovery

Computational chemistry provides powerful tools for accelerating drug discovery by predicting molecular interactions and properties, thereby guiding the design of new therapeutic agents.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger protein target. This method is instrumental in understanding potential mechanisms of action. For instance, docking studies on naphthalene-based compounds have been widely performed:

Derivatives of 1-hydroxynaphthalene-2-carboxanilides were docked into the active site of the c-Jun N-terminal kinases (JNK) protein to predict binding interactions. nih.gov

Naphthalene-based inhibitors were designed and their binding affinity against the papain-like protease (PLpro) of SARS-CoV-2 was confirmed through docking simulations. nist.govchemicalbook.com

The binding affinity of potent antioxidant naphthalene derivatives was studied by docking them into the active pocket of Human Peroxiredoxin 5. wisc.edu

Naphthalene-chalcone hybrids were studied via docking against VEGFR-2 and caspase-3 enzymes to understand their anticancer potential. researchgate.net

Virtual Screening Methodologies

Virtual screening is a computational approach used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This method allows researchers to prioritize which compounds to investigate experimentally. The process often uses a pharmacophore model, which defines the essential three-dimensional arrangement of functional groups necessary for biological activity. Naphthalene-based compounds have been identified through such methods; for example, a virtual screening of compounds targeting an AKT-like kinase from Trypanosoma cruzi identified several hits where the naphthalene fragment was suggested to function as a structural anchor for binding. rsc.org

Integration of Machine Learning in Chemical Research

Machine learning (ML) is increasingly being integrated into chemical research to predict molecular properties, optimize reactions, and discover novel compounds. ctu.edu.vn ML models are trained on vast datasets of chemical reactions and molecular properties to identify complex patterns. researchgate.net

Reaction Optimization: ML algorithms can predict the success rate of chemical reactions, such as the amide coupling reactions used to synthesize compounds like this compound. smolecule.com By learning from extensive datasets, these models can suggest optimal reaction conditions. nih.gov

Property Prediction: In the realm of drug discovery, ML models can predict the biological activities and ADME (absorption, distribution, metabolism, and excretion) properties of compounds. chemicalbook.com For example, ML combined with quantum mechanics can create models that predict the mutagenicity of aromatic amines with high accuracy. researchgate.net

High-Throughput Screening for Identification of Novel Bioactive Compounds

High-Throughput Screening (HTS) is a drug discovery process that utilizes automation and robotics to rapidly test thousands to millions of chemical compounds for a specific biological activity. np-mrd.org This approach allows researchers to efficiently search large and diverse small molecule libraries for "hits"—compounds that modulate a particular biological target. np-mrd.org

The HTS process involves several key components:

Compound Libraries: HTS relies on extensive libraries of small molecules, which can include FDA-approved drugs, natural products, and synthetically diverse compounds. np-mrd.orgspectrabase.com A compound like this compound would be a typical constituent of such a library.

Assay Development: Robust and sensitive assays are developed to measure the effect of the compounds on a target. Fluorescence-based assays are the most common readout method used in HTS campaigns targeting enzymes. mdpi.com Label-free methods, such as those using SAMDI (Self-Assembled Monolayers and Desorption/Ionization) mass spectrometry, have also been developed to screen libraries of over 100,000 molecules in a single day. sigmaaldrich.com

Automation and Data Analysis: Robotics handle the dispensing of liquids and plate-based assays in 384- or 1536-well formats. sigmaaldrich.com Sophisticated software then analyzes the vast amount of data generated to identify statistically significant hits. chem960.com An analysis of HTS campaigns has shown that kinases, proteases, and phosphatases are among the most common enzyme targets. mdpi.com

Mentioned Compounds

| Compound/Derivative Class | CAS Number/Identifier |

| This compound | 3400-33-7 |

| 1-hydroxynaphthalene-2-carboxanilides | N/A |

| Naphthalimide-phenanthro[9,10-d]imidazole conjugates | N/A |

| Naphthalene-chalcone hybrids | N/A |

| Carbamothioyl-furan-2-carboxamide derivatives | N/A |

| 1-Methylnaphthalene | 90-12-0 |

| 2-Methylnaphthalene | 91-57-6 |

Development of Green Chemistry Approaches in Synthesis

The synthesis of this compound and related amides is increasingly being viewed through the lens of green chemistry, which aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Traditional methods for amide synthesis often involve stoichiometric activating reagents and volatile organic solvents, leading to significant waste. Modern research focuses on developing more sustainable alternatives, including the use of biocatalysts, recyclable catalysts, and environmentally benign reaction media.

One promising green approach is the use of enzymes for amide bond formation. For instance, Candida antarctica lipase (B570770) B (CALB) has been effectively used as a biocatalyst for the direct amidation of free carboxylic acids with amines. nih.gov This enzymatic method can be performed in green solvents like cyclopentyl methyl ether, offering high conversion rates and yields without the need for extensive purification. nih.gov While not yet specifically detailed for this compound, this strategy represents a significant potential for a more sustainable synthesis route.

Another key area of green chemistry is the development of recyclable catalysts and solvent-free reaction conditions. A highly efficient and eco-friendly protocol for synthesizing 1-amidoalkyl-2-naphthols involves a one-pot, three-component reaction of β-naphthol, aldehydes, and amides using a recyclable, glycerol-derived SO3H-carbon solid acid catalyst. arcjournals.org This method boasts high yields, short reaction times, and the absence of toxic solvents, making it an attractive alternative to conventional methods. arcjournals.org Similarly, a NaOtBu-mediated approach for the direct amidation of unactivated esters operates under transition-metal-free and solvent-free conditions, further demonstrating the move towards more practical and sustainable amide synthesis. rsc.org Electrochemical methods also offer a green alternative by avoiding hazardous oxidizing agents and toxic solvents, as demonstrated in the N-demethylation of certain alkaloids. rsc.org These advancements highlight a clear trajectory towards cleaner and more atom-economical processes applicable to the production of naphthalenecarboxamides.

The principles of green chemistry applied to amide synthesis are summarized in the table below.

| Green Chemistry Principle | Application in Amide Synthesis | Example |

| Use of Biocatalysts | Enzymatic catalysis for amide bond formation to replace chemical reagents. | Candida antarctica lipase B (CALB) for direct amidation. nih.gov |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. | One-pot multicomponent reactions for amidoalkyl naphthols. arcjournals.org |

| Safer Solvents & Auxiliaries | Replacing hazardous organic solvents with greener alternatives or eliminating solvents altogether. | Use of cyclopentyl methyl ether (CPME) or solvent-free conditions. nih.govarcjournals.org |

| Use of Renewable Feedstocks | Utilizing starting materials derived from renewable sources. | Glycerol-derived solid acid catalyst. arcjournals.org |

| Catalysis | Using catalytic reagents in small amounts instead of stoichiometric reagents. | SO3H-carbon solid acid catalyst; NaOtBu-mediation. arcjournals.orgrsc.org |

Expanding the Substrate Scope for Methylation Reactions

The methylation of amides is a fundamental transformation in organic synthesis, crucial for modifying the properties of molecules in drug discovery and material science. Research has focused on expanding the range of substrates that can undergo N-methylation efficiently and selectively. While classical methods exist, newer catalytic systems are being developed to accommodate a broader array of functional groups and complex molecular scaffolds.

Recent advancements include the use of cobalt-catalyzed N-methylation of amides using methanol (B129727) as a C1 source. researchgate.net This protocol has proven effective for a variety of amides, demonstrating the potential for methylating naphthalenecarboxamide precursors. researchgate.net The development of such catalytic systems is significant as it allows for the use of a simple, abundant C1 source like methanol. Another innovative approach involves a dual-role catalyst, a bicyclic (alkyl)(amino)carbene (BICAAC), which activates both a primary amide and carbon dioxide (CO2) to facilitate methylation. researchgate.net This method is applicable to a wide range of aromatic, heteroaromatic, and aliphatic amides. researchgate.net

Enzymatic methods are also expanding the possibilities for N-alkylation. For example, the enzyme N-substituted formamide (B127407) deformylase has been shown to catalyze the reverse reaction of hydrolysis, synthesizing N-benzylcarboxamides from benzylamine (B48309) and formate. nih.gov Further studies revealed that this enzyme could also use acetate (B1210297) and propionate, indicating a broader substrate scope for the acid component. nih.gov Such biocatalytic approaches offer high selectivity under mild conditions, which is advantageous for complex substrates.

The table below details various modern methylation techniques and their applicability.

| Methylation Method | Catalyst/Reagent | Substrate Applicability | Key Features |

| Catalytic N-Methylation | Cobalt complex / Methanol | Various primary amides | Utilizes abundant methanol as a C1 source. researchgate.net |

| CO2-based Methylation | Bicyclic (alkyl)(amino)carbene (BICAAC) / CO2 | Aromatic, heteroaromatic, and aliphatic amides | Employs CO2 as a sustainable C1 source. researchgate.net |

| Enzymatic Synthesis | N-substituted formamide deformylase | Benzylamine and C1-C3 acids | Highly selective reverse reaction of an amidohydrolase. nih.gov |

| (Phenylsulfonyl)methylation | Phenylsulfonylmethane (PSMS) / TBHP | Heteroarenes | Allows for late-stage modification of complex molecules. nih.gov |

These evolving methodologies are crucial for synthesizing novel derivatives of this compound, enabling fine-tuning of its properties for specific applications through precise molecular engineering.

Interdisciplinary Research to Bridge Chemical, Biological, and Material Sciences

This compound and its structural relatives are at the nexus of several scientific disciplines, primarily due to the versatile properties imparted by the naphthalene scaffold. The fusion of chemical synthesis with biological screening and material science investigation is driving the discovery of new applications for these compounds.

In the biological realm, naphthalene carboxamide derivatives have been identified as potent inhibitors of viral enzymes. A notable example is a series of [(naphthalene-1-carbonyl)-amino]-acetic acid derivatives that act as non-nucleoside inhibitors of the Hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. nih.gov High-throughput screening and subsequent optimization led to the discovery of a compound with an IC50 of 120 nM, showcasing the potential of the naphthalene carboxamide scaffold in developing new antiviral agents. nih.gov Furthermore, the broader family of naphthalene derivatives exhibits a wide range of biological activities, including antimicrobial and anticancer properties. mdpi.comnih.gov For instance, naphthalimide-thiourea derivatives have shown potent activity against multidrug-resistant Staphylococcus aureus and Mycobacterium tuberculosis. rsc.org This highlights the importance of interdisciplinary collaboration where synthetic chemists create novel derivatives that are then evaluated by biologists to understand their structure-activity relationships (SAR). nih.govresearchgate.net

From a material science perspective, the rigid and aromatic structure of the naphthalene ring in this compound suggests potential applications in the development of advanced materials. solubilityofthings.com The compound's stability and hydrophobic nature could be leveraged in creating specialized polymers and coatings with enhanced mechanical stability or moisture resistance. solubilityofthings.com Its structural properties also make it a candidate for materials with specific optical or electronic characteristics. smolecule.com Research in this area involves synthesizing and incorporating these molecules into larger material frameworks and then testing their physical and chemical properties, bridging the gap between molecular synthesis and materials engineering.

The intersection of these fields creates a synergistic research cycle: chemists synthesize novel naphthalene-based compounds, biologists test their activity leading to new therapeutic leads, and material scientists explore their physical properties for new technological applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-Methyl-1-naphthalenecarboxamide, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves coupling naphthalene-1-carboxylic acid derivatives with methylamine under reflux conditions using coupling agents like EDCl/HOBt. Intermediates (e.g., 1-naphthoyl chloride) are characterized via FT-IR (C=O stretch at ~1680 cm⁻¹) and NMR (aromatic proton shifts at δ 7.5–8.3 ppm). Reaction conditions (solvent, temperature) are optimized to minimize side products like unreacted starting materials .

Q. How is the acute toxicity of this compound evaluated in preclinical models?

- Methodological Answer : Acute toxicity is assessed using OECD Guideline 423 in rodent models. Doses are administered orally or intraperitoneally, with mortality and organ weight changes monitored over 14 days. Histopathological analysis (e.g., liver vacuolation) and serum biomarkers (ALT, AST) are quantified. Studies must adhere to risk-of-bias criteria, including randomization of dose groups and blinded outcome assessments .

Q. What analytical techniques are used to quantify this compound in biological matrices?

- Methodological Answer : LC-MS/MS with electrospray ionization (ESI+) is preferred for high sensitivity. Sample preparation involves protein precipitation with acetonitrile followed by SPE cleanup. Calibration curves (1–1000 ng/mL) validate linearity, while deuterated analogs (e.g., this compound-d₃) serve as internal standards to correct matrix effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?

- Methodological Answer : Introduce substituents at the naphthalene ring (e.g., -OCH₃, -NO₂) and assess changes in binding affinity using molecular docking (AutoDock Vina) against target proteins (e.g., cytochrome P450 enzymes). In vitro assays (IC₅₀ determination) validate predictions. Mutagenicity risks are screened via Ames tests with Salmonella typhimurium strains TA98 and TA100 .

Q. What experimental designs address contradictions in reported hepatotoxicity data for this compound?

- Methodological Answer : Conduct dose-response studies in multiple species (rats, mice) with standardized exposure routes (oral vs. inhalation). Use transcriptomics (RNA-seq) to identify differentially expressed genes in liver tissue. Meta-analyses of existing data should apply inclusion criteria: ≥90% purity, controlled exposure duration, and histopathology confirmation .

Q. How do metabolic pathways of this compound differ across species, and what implications arise for extrapolating toxicity data?

- Methodological Answer : Use in vitro microsomal assays (human vs. rat liver microsomes) to profile metabolites via UPLC-QTOF. Key metabolites (e.g., hydroxylated derivatives) are quantified, and enzyme kinetics (Km, Vmax) compared. Cross-species differences in CYP450 isoforms (e.g., CYP2E1 activity) inform translational risk assessments .

Q. What strategies improve the selectivity of this compound in targeting enzymes versus off-pathway receptors?

- Methodological Answer : Develop fluorescent probes (e.g., BODIPY-conjugated analogs) for competitive binding assays. Use surface plasmon resonance (SPR) to measure real-time interaction kinetics with off-target receptors (e.g., GPCRs). Co-crystallization with target enzymes (X-ray diffraction) identifies critical binding residues for rational design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.